Atiprimod

Catalog No.
S548168
CAS No.
123018-47-3
M.F
C22H44N2
M. Wt
336.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atiprimod

CAS Number

123018-47-3

Product Name

Atiprimod

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine

Molecular Formula

C22H44N2

Molecular Weight

336.6 g/mol

InChI

InChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3

InChI Key

SERHTTSLBVGRBY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

antiprimod, atiprimod, azaspirane, N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride, SK and F 106615, SK and F 106615, dihydrochloride, SK and F-106615, SKF 106615, SKF-106615

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC

The exact mass of the compound Atiprimod is 336.35 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Atiprimod is a cationic amphiphilic compound belonging to the azaspirane class, initially developed for its potential in treating rheumatoid arthritis. It functions as an orally bioavailable small molecule that inhibits key signaling pathways involved in inflammation and cell proliferation. Specifically, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and also demonstrates anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor (VEGF). Its mechanism involves the inhibition of the JAK/STAT signaling pathway, making it a valuable tool for research in immunology, oncology, and inflammatory diseases.

The primary procurement decision for Atiprimod is between the free base (CAS 123018-47-3) and its dihydrochloride salt form (CAS 130065-61-1). This choice is critical and non-interchangeable as it directly dictates solubility characteristics, which in turn impacts formulation, handling, and the design of both *in vitro* and *in vivo* experiments. The free base and the salt exhibit different solubilities in aqueous and organic solvents, meaning a protocol developed for one form cannot be directly applied to the other without significant changes to vehicle composition, stock solution preparation, and potential effects on bioavailability. This makes the selection of the correct form a crucial first step for experimental reproducibility and success.

Superior Solubility of Dihydrochloride Salt Form in Aqueous Media for In Vivo Dosing

While specific quantitative solubility data for Atiprimod free base is not readily published, general chemical principles and data from analogous hydrochloride salts indicate a significant practical difference. As a cationic amphiphilic molecule, Atiprimod free base is expected to have limited aqueous solubility. In contrast, its dihydrochloride salt (CAS 130065-61-1) is designed for enhanced solubility in aqueous buffers, a critical property for preparing solutions for *in vivo* administration. For example, similar small molecule hydrochloride salts often show orders-of-magnitude greater solubility in water or PBS compared to their free base counterparts, which may require organic solvents like DMSO for initial dissolution.

Evidence DimensionAqueous Solubility
Target Compound DataExpected to be low (requires organic solvents for stock solutions)
Comparator Or BaselineAtiprimod Dihydrochloride (CAS 130065-61-1): Expected to be significantly higher, enabling direct dissolution in aqueous vehicles.
Quantified DifferenceQualitatively significant; critical for aqueous-based formulations.
ConditionsAqueous buffers (e.g., PBS) for in vivo dosing solutions vs. organic solvents (e.g., DMSO) for stock solutions.

For animal studies requiring aqueous vehicle administration, selecting the dihydrochloride salt is essential to avoid precipitation and ensure accurate dosing, whereas the free base may be suitable for non-aqueous formulations or specific organic synthesis applications.

Potent Inhibition of JAK2 Kinase Activity

Atiprimod dihydrochloride is a potent inhibitor of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways. In enzymatic assays, it demonstrated an IC50 value of 397 nM for JAK2. This level of potency is significant for studies targeting JAK-STAT signaling, which is frequently dysregulated in hematologic malignancies and inflammatory conditions. This activity is directly linked to its ability to inhibit the phosphorylation of downstream targets like STAT3 and STAT5.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data397 nM (as dihydrochloride)
Comparator Or BaselineBaseline enzymatic activity
Quantified DifferenceSub-micromolar inhibition
ConditionsIn vitro JAK2 kinase assay

This quantitative potency allows for precise dose-selection in cell-based assays and provides a specific biochemical rationale for its use in studies of JAK2-dependent signaling over less characterized or less potent inhibitors.

Demonstrated In Vivo Efficacy in Murine Models of Mantle Cell Lymphoma

The therapeutic potential of Atiprimod has been validated in a preclinical animal model of mantle cell lymphoma (MCL). In a study using tumor-bearing SCID mice, oral administration of Atiprimod significantly inhibited tumor growth and prolonged the survival of the mice compared to vehicle-treated controls. This demonstrates the compound's oral bioavailability and its ability to exert a significant anti-tumor effect in a complex biological system, moving beyond simple *in vitro* cytotoxicity.

Evidence DimensionTumor Growth and Survival
Target Compound DataSignificantly inhibited tumor growth and prolonged survival
Comparator Or BaselineVehicle-treated control group
Quantified DifferenceStatistically significant improvement in survival and reduction in tumor burden (specific percentages not detailed in abstract)
ConditionsMantle cell lymphoma xenograft model in SCID mice, oral administration.

Evidence of *in vivo* efficacy with oral administration is a critical procurement consideration, indicating that the compound is not just a tool for cell culture but is suitable for more advanced, therapeutically relevant preclinical animal studies.

In Vivo Preclinical Studies of Hematological Malignancies

Based on its demonstrated ability to inhibit tumor growth and prolong survival in murine models of mantle cell lymphoma via oral administration, Atiprimod is a strong candidate for preclinical efficacy testing in various hematological cancer models, particularly those driven by aberrant JAK/STAT signaling.

Cell-Based Mechanistic Studies of JAK/STAT Signaling

With a defined sub-micromolar IC50 value against JAK2, Atiprimod serves as a reliable tool compound for investigating the role of the JAK/STAT pathway in cytokine signaling, cell proliferation, and apoptosis in various cell lines. Its proven effect on downstream STAT3/5 phosphorylation allows for clear mechanistic endpoints.

Formulation Development for Oral Administration Studies

The choice between the free base and the more water-soluble dihydrochloride salt is critical for formulation. The dihydrochloride form is particularly suited for developing aqueous-based oral gavage solutions for pharmacokinetic and efficacy studies in animal models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Exact Mass

336.350449412 Da

Monoisotopic Mass

336.350449412 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MG7D3QD743

Related CAS

130065-61-1 (2HCl)

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), multiple myeloma, and rheumatoid arthritis.

Pharmacology

Atiprimod is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and antiangiogenic properties. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), blocking the signalling pathways of interleukin-6 and vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1, thereby inhibiting cell proliferation, inducing cell cycle arrest, and inducing apoptosis.

Other CAS

123018-47-3

Wikipedia

Atiprimod

Dates

Last modified: 02-18-2024
1: Quintás-Cardama A, Manshouri T, Estrov Z, Harris D, Zhang Y, Gaikwad A, Kantarjian HM, Verstovsek S. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Invest New Drugs. 2010 Apr 7. [Epub ahead of print] PubMed PMID: 20372971.
2: Neri P, Tassone P, Shammas M, Yasui H, Schipani E, Batchu RB, Blotta S, Prabhala R, Catley L, Hamasaki M, Hideshima T, Chauhan D, Jacob GS, Picker D, Venuta S, Anderson KC, Munshi NC. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma. Leukemia. 2007 Dec;21(12):2519-26. Epub 2007 Sep 20. PubMed PMID: 17882285.
3: Wang M, Zhang L, Han X, Yang J, Qian J, Hong S, Samaniego F, Romaguera J, Yi Q. Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways. Blood. 2007 Jun 15;109(12):5455-62. Epub 2007 Feb 22. PubMed PMID: 17317853.
4: Choudhari SR, Khan MA, Harris G, Picker D, Jacob GS, Block T, Shailubhai K. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod. Mol Cancer Ther. 2007 Jan;6(1):112-21. PubMed PMID: 17237271.
5: Kaden S, Reissig HU. Efficient approach to the Azaspirane core of FR 901483. Org Lett. 2006 Oct 12;8(21):4763-6. PubMed PMID: 17020297.
6: Shailubhai K. Atiprimod: a multi-functional drug candidate for myeloid and other malignancies. Leuk Res. 2007 Jan;31(1):9-10. Epub 2006 Jul 24. PubMed PMID: 16860863.
7: Lakings DB. Atiprimod (AnorMED). IDrugs. 2000 Mar;3(3):329-35. PubMed PMID: 16103943.
8: Amit-Vazina M, Shishodia S, Harris D, Van Q, Wang M, Weber D, Alexanian R, Talpaz M, Aggarwal BB, Estrov Z. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Br J Cancer. 2005 Jul 11;93(1):70-80. PubMed PMID: 15970928; PubMed Central PMCID: PMC2361492.
9: Faderl S, Ferrajoli A, Harris D, Van Q, Kantarjian HM, Estrov Z. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells. Leuk Res. 2007 Jan;31(1):91-5. Epub 2006 Jul 7. PubMed PMID: 16828865.
10: Obniska J, Kamiński K. Lipophilicity characterization of new N-phenylamino-azaspiranes as potential anticonvulsant agents. Biomed Chromatogr. 2006 Nov;20(11):1185-91. PubMed PMID: 16799923.

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